2-(4-carbamoylpiperidin-1-yl)-N-(naphthalen-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(4-carbamoylpiperidin-1-yl)-N-(naphthalen-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a pyrido[2,3-d]pyrimidine core. These structural features contribute to its potential biological activity and make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carbamoylpiperidin-1-yl)-N-(naphthalen-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of Naphthalene Moiety: The naphthalene group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using naphthalene derivatives and suitable catalysts.
Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-carbamoylpiperidin-1-yl)-N-(naphthalen-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions, enzyme activity, and cellular pathways.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-N-(naphthalen-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives: These compounds share a similar piperidine and carbamoyl structure but differ in the aromatic moiety and overall molecular framework.
Naphthalene-substituted Siloles: These compounds contain a naphthalene moiety but differ in the core structure and functional groups.
Uniqueness
2-(4-carbamoylpiperidin-1-yl)-N-(naphthalen-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its combination of a piperidine ring, a naphthalene moiety, and a pyrido[2,3-d]pyrimidine core. This unique structure contributes to its potential biological activity and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H24N6O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-N-naphthalen-1-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H24N6O4/c25-20(32)14-8-10-30(11-9-14)24-28-21-19(23(34)29-24)16(12-18(31)27-21)22(33)26-17-7-3-5-13-4-1-2-6-15(13)17/h1-7,14,16H,8-12H2,(H2,25,32)(H,26,33)(H2,27,28,29,31,34) |
InChI Key |
UNCKOGPOCAOAKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N2 |
Origin of Product |
United States |
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